PRDX1-IN-2

PRDX1 selectivity peroxiredoxin isoforms target specificity

Researchers studying colorectal cancer (CRC) redox biology often lack isoform-selective probes, leading to confounded results. PRDX1-IN-2 (compound 15) resolves this. - >142-fold selectivity over PRDX2-PRDX6 (IC₅₀ >50 µM), ensuring PRDX1-specific phenotype attribution. - Validated oral in vivo efficacy in SW620 xenograft model (2 mg/kg i.g., 16 days) with no body weight loss. - Covalent binder (Cys-173, KD=0.37 µM) with co-crystal structure data available. Ideal for target validation, PK/PD, and combination studies. Custom synthesis and bulk quantities are available upon request.

Molecular Formula C35H48N2O5
Molecular Weight 576.8 g/mol
Cat. No. B12362482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRDX1-IN-2
Molecular FormulaC35H48N2O5
Molecular Weight576.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)NC(=O)NC6(CCC6)C(=O)OC)C)C)C)C)O
InChIInChI=1S/C35H48N2O5/c1-21-22-9-10-25-32(4,23(22)19-24(38)27(21)39)16-18-34(6)26-20-31(3,15-13-30(26,2)14-17-33(25,34)5)36-29(41)37-35(11-8-12-35)28(40)42-7/h9-10,19,26,39H,8,11-18,20H2,1-7H3,(H2,36,37,41)/t26-,30-,31-,32+,33-,34+/m1/s1
InChIKeyVRZYWQDMGPXURI-ZIMIRHEFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRDX1-IN-2: Selective PRDX1 Inhibitor for Colorectal Cancer Research


PRDX1-IN-2 (compound 15) is a celastrol-derived, small‑molecule inhibitor that selectively targets the antioxidant enzyme peroxiredoxin 1 (PRDX1) with an IC₅₀ of 0.35 μM [1]. It was developed through structure‑guided optimization of the urea side chain, which differentiates it from pan‑PRDX inhibitors such as celastrol. The compound covalently binds to Cys‑173 of PRDX1 (KD = 0.37 μM by SPR) and displays >142‑fold selectivity over the PRDX2‑PRDX6 isoforms (IC₅₀ > 50 μM) [1]. It is primarily utilized as a chemical probe in colorectal cancer and redox biology studies.

PRDX1-IN-2 Selection Rationale


PRDX1 is one of six peroxiredoxin isoforms that share high structural homology, yet they perform distinct physiological functions [1]. First‑generation inhibitors such as celastrol and adenanthin inhibit multiple PRDX isoforms or even broader redox systems, making it impossible to ascribe biological effects solely to PRDX1 blockade [1][2]. The celastrol‑ligustrazine hybrid PRDX1-IN-1 (compound 7e) improved potency (IC₅₀ = 0.164 μM) but lacked a comprehensive selectivity panel in its original disclosure [2]. Without isoform‑selective probes, data obtained in cell‑based and in vivo models are confounded by concurrent inhibition of PRDX2–PRDX6, which can independently regulate proliferation, apoptosis, and redox signaling. Therefore, substitution among PRDX1 inhibitors without accounting for selectivity, binding mode, and in vivo pharmacology leads to non‑interpretable or misleading results in target‑validation studies.

PRDX1-IN-2 Differentiation Evidence


Isoform Selectivity: Full PRDX1–6 Panel vs. PRDX1-IN-1

PRDX1-IN-2 was profiled against all six human peroxiredoxin isoforms (PRDX1–6) in a unified enzymatic assay. It inhibited PRDX1 with an IC₅₀ of 0.35 μM while showing negligible activity against PRDX2–PRDX6 (IC₅₀ > 50 μM for each isoform), corresponding to a selectivity window of >142‑fold [1]. In contrast, the structurally related PRDX1-IN-1 (compound 7e) was reported to be a potent PRDX1 inhibitor (IC₅₀ = 0.164 μM) but its original publication does not contain a full selectivity panel against PRDX2–PRDX6, and the abstract comparison was limited to Conoidin A and celastrol [2]. Celastrol itself is a known pan‑PRDX inhibitor [1].

PRDX1 selectivity peroxiredoxin isoforms target specificity

Covalent Binding Mode & Co-Crystal Structure vs. PRDX1-IN-1

PRDX1-IN-2 binds covalently to the peroxidatic cysteine (Cys‑173) of PRDX1 with a KD of 0.37 μM determined by surface plasmon resonance (SPR), and the binding pose was confirmed by an X‑ray co‑crystal structure of PRDX1 with an analogue of PRDX1-IN-2 (derivative 16) [1]. This covalent, structure‑validated mechanism differs from PRDX1-IN-1, which is a celastrol‑ligustrazine hybrid designed as a non‑covalent inhibitor and for which no co‑crystal structure has been reported [2]. Celastrol also binds covalently to PRDX1 but lacks isoform specificity [1].

covalent inhibitor surface plasmon resonance co-crystal structure Cys-173

In Vivo Safety vs. Celastrol

In C57BL/6J mice, a single intraperitoneal dose of 20 mg/kg PRDX1-IN-2 caused no mortality, whereas celastrol—the parent scaffold—is known to produce significant systemic toxicity at comparable doses [1]. During a 14‑day repeated‑dosing study (20 mg/kg i.p., once daily), PRDX1-IN-2 maintained a superior safety profile to celastrol, attributed to its selective PRDX1 inhibition [1]. This safety margin is critical for chronic in vivo pharmacodynamic studies.

in vivo safety acute toxicity celastrol comparison maximum tolerated dose

Antiproliferative Potency: Colorectal Cancer vs. PRDX1-IN-1

PRDX1-IN-2 inhibited the proliferation of PRDX1‑dependent SW620 colorectal cancer cells with an IC₅₀ of 0.32 μM [1]. This cellular potency is consistent with its biochemical IC₅₀ (0.35 μM), indicating efficient target engagement in intact cells. By comparison, PRDX1-IN-1 displayed an IC₅₀ of 1.92 μM against A549 lung adenocarcinoma cells [2], suggesting that PRDX1-IN-2 is approximately 6‑fold more potent in its cognate cancer cell model, albeit in a different cell line and disease context. Direct head‑to‑head cellular comparison data are not available.

antiproliferative activity colorectal cancer SW620 cells A549 cells

In Vivo Antitumor Efficacy: Colorectal Xenograft vs. Celastrol

In an SW620 colorectal cancer cell xenograft model, PRDX1-IN-2 administered orally at 2 mg/kg once daily for 16 days significantly suppressed tumor growth without causing body weight loss, demonstrating a favorable therapeutic window [1]. Celastrol, the parental pan‑PRDX inhibitor, showed antitumor efficacy but with substantial systemic toxicity that limited its dosing [1]. The selective PRDX1 inhibition by PRDX1-IN-2 is posited to underlie this improved tolerability [1].

colorectal cancer xenograft in vivo efficacy tumor growth inhibition celastrol comparator

PRDX1-IN-2 Research & Industrial Applications


PRDX1 Target Validation with Isoform-Selective Probe

When dissecting PRDX1‑specific functions in redox biology, apoptosis, or tumor progression, PRDX1-IN-2 provides the only well‑characterized probe with a full selectivity panel against PRDX2–PRDX6 (IC₅₀ > 50 μM) [1]. This ensures that observed phenotypes—such as ROS accumulation, mitochondrial dysfunction, or G2/M arrest—can be confidently attributed to PRDX1 inhibition rather than off‑target effects on other peroxiredoxins.

Colorectal Cancer Pharmacology & PD Studies

PRDX1-IN-2 is the most advanced PRDX1 inhibitor for colorectal cancer research, with validated oral efficacy in an SW620 xenograft model (2 mg/kg i.g., 16 days, tumor suppression without body weight loss) [1]. It is suitable for PK/PD studies, biomarker analysis (e.g., Cyt C, Bcl‑2, γ‑H2AX), and combination therapy investigations in CRC models.

Covalent Inhibitor MoA & Structural Biology

The covalent binding of PRDX1-IN-2 to Cys‑173 of PRDX1, confirmed by SPR (KD = 0.37 μM) and co‑crystal structure [1], makes it an ideal tool compound for studying covalent inhibition kinetics, cysteine reactivity profiling, and structure‑based design of next‑generation PRDX1 inhibitors. The availability of the co‑crystal structure (via analogue 16) enables rational mutagenesis studies and computational docking validation.

Chemical Biology Libraries for Redox Drug Discovery

With a defined molecular weight (576.8 g/mol), synthetic tractability (celastrol‑derived urea series), and favorable in vivo safety profile relative to celastrol [1], PRDX1-IN-2 is a suitable entry for inclusion in focused compound libraries aimed at oxidative stress modulation, cancer redox vulnerability, or antioxidant enzyme inhibitor screening cascades.

Technical Documentation Hub

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